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Compound Name: 1-Azabicyclo[2.2.2]octane-3-carbonitrile
CAS No.: 51627-76-0
Cat. No.: B183365
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For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Structural Elucidation

In the landscape of medicinal chemistry and drug development, the quinuclidine scaffold stands as a privileged structure, imparting unique three-dime
and desirable pharmacokinetic properties to bioactive molecules. 3-Cyanoquinuclidine, as a key intermediate, offers a versatile handle for further syn
transformations. Its precise structural characterization is not merely a procedural step but the bedrock upon which all subsequent research is built. Tk
a comprehensive overview of the expected spectroscopic data for 3-cyanoquinuclidine, offering a predictive yet robust framework for its identification
characterization. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data frc
related analogs to provide a detailed and scientifically grounded analysis.

Disclaimer: The spectroscopic data presented in this guide are predicted based on established principles of NMR, IR, and MS, and on experimental ¢
analogous compounds. Experimental verification is essential for definitive structural confirmation.

Molecular Structure and its Spectroscopic Implications

3-Cyanoquinuclidine possesses a rigid bicyclic cage structure, which significantly influences its spectroscopic properties. The fixed spatial orientation
carbons leads to well-defined and predictable NMR spectra. The presence of a tertiary bridgehead nitrogen and a cyano group introduces distinct ele
are readily observable in its spectroscopic signatures.

Caption: Predicted *H NMR assignments for 3-cyanoquinuclidine.

Predicted **C NMR Spectroscopy

Proton-decoupled 3C NMR will show distinct signals for each carbon environment. The nitrile carbon will have a characteristic downfield shift.
Experimental Protocol for 3C NMR Acquisition:
« Sample Preparation: A more concentrated sample (20-50 mg) in 0.6-0.7 mL of deuterated solvent is preferred.
« Instrumentation: A high-field NMR spectrometer with a broadband probe.
* Acquisition Parameters:
o Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
o Number of Scans: Several hundred to several thousand scans may be necessary due to the low natural abundance of 13C.

o Relaxation Delay (d1): 2 seconds.

o

Spectral Width (sw): A range of approximately 200-220 ppm.
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« Data Processing: Similar to *H NMR processing. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-1.
performed to differentiate between CH, CHz, and CHs groups.

Predicted 3C NMR Data (100 MHz, CDCls):

Chemical Shift (3, ppm) Carbon Assignment Rationale for Prediction

~118-122 C=N Characteristic chemical shift for a nitrile carbon
~48 - 52 C2,C6, C7 Carbons adjacent to the nitrogen atom.
~30-35 C3 Aliphatic carbon bearing the cyano group.
~25-30 c4 Bridgehead carbon.

~20-25 C5,C8 Remaining methylene carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for identifying key functional groups. The most prominent feature in the IR spectrum of 3-cyanoquinuclidine will be the sh
absorption of the nitrile group.

Experimental Protocol for IR (FTIR-ATR) Acquisition:
« Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
« Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
* Acquisition Parameters:
o Spectral Range: 4000-400 cm~1.
o Resolution: 4 cm~1.
o Number of Scans: 16-32 scans.
« Data Processing: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands:

Wavenumber (cm~—?) Intensity Assignment Rationale for Prediction

Characteristic of the aliphatic qu

~ 2950 - 2850 Strong C-H (sp?) stretching
framework. [2]
. Diagnostic peak for the nitrile ful
~ 2240 - 2260 Strong, Sharp C=N stretching
group.
~ 1470 - 1440 Medium C-H bending Methylene scissoring vibrations.
. . Characteristic of the tertiary ami
~ 1100 - 1000 Medium C-N stretching

bicyclic system.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Experimental Protocol for Mass Spectrometry (EI-MS) Acquisition:
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« Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by GC-MS if the compound

volatile and thermally stable.
« Instrumentation: A mass spectrometer with an electron ionization (EI) source.
« Acquisition Parameters:
o lonization Energy: 70 eV.
o Mass Range: A scan range of m/z 40-300.
« Data Analysis: Identify the molecular ion peak (M+) and analyze the major fragment ions.
Predicted Mass Spectrum Data:
» Molecular Formula: CsH12Nz
* Molecular Weight: 136.19 g/mol
« Predicted Molecular lon (M*): m/z = 136
Predicted Fragmentation Pattern:

The fragmentation of the quinuclidine ring is expected to be a dominant process.

miz Proposed Fragment Rationale for Prediction
136 [CsH12N2]* Molecular ion (M+).
110 [M - CNJ* Loss of the cyano radical.
Retro-Diels-Alder type fragmentation of the quir
96 [M - C2HaN]* .
ring.
82 [CsHsN]* Further fragmentation of the ring system.

digraph "MS Fragmentation" {

graph [splines=true, overlap=falsel];

node [shape=box, style=rounded, fontname="Helvetica", fontsize=10,
edge [fontname="Helvetica", fontsize=9, color="#5F6368"1;

M [label="3-Cyanoquinuclidine\n(m/z = 136)"1];
F1 [label="[M - CN]*\n(m/z = 110)"];

F2 [label="[M - CzH4N]*\n(m/z = 96)"];

F3 [label="[CsHsN]*\n(m/z = 82)"1;

M -> F1 [label="- CN"];

M -> F2 [label="- Cz2H4N"];
F2 -> F3 [label="- CH:2"];
}

Caption: A plausible mass spectrometry fragmentation pathway for 3-cyanoquinuclidine.

Conclusion: A Predictive but Powerful Framework

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 3-

fontcolor="#202124", fillcolor="#F1F3F4",

cyanoquinuclidine. The detailed analysis of expected NMI

data, grounded in fundamental principles and data from analogous structures, offers a robust framework for researchers. The provided experimental |
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represent standard, validated methods for acquiring high-quality spectroscopic data. While experimental verification remains the gold standard, this ir
serves as an invaluable resource for the synthesis, identification, and further development of 3-cyanoquinuclidine and its derivatives in the pursuit of |
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential and advanced chemicals, empowering

scientists and researchers to drive progress in science and industry. Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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